5-Methylidene-2-oxoimidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylidene-2-oxoimidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methylidene group at the 5-position, a keto group at the 2-position, and a carboxylic acid group at the 4-position. It is a versatile molecule with significant applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-2-oxoimidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. This method typically employs mild reaction conditions, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the oxidation of benzimidazole derivatives, followed by ring-opening reactions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as the addition of nitriles, cyclization, and subsequent purification through crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylidene-2-oxoimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, alcohol derivatives, and other functionalized imidazole compounds .
Wissenschaftliche Forschungsanwendungen
5-Methylidene-2-oxoimidazole-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methylidene-2-oxoimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Imidazoledicarboxylic acid: This compound has similar structural features but lacks the methylidene group at the 5-position.
2-Methylimidazole: This compound has a methyl group at the 2-position instead of a keto group.
Benzimidazole: A related compound with a fused benzene ring, differing significantly in structure and properties.
Uniqueness
5-Methylidene-2-oxoimidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H4N2O3 |
---|---|
Molekulargewicht |
140.10 g/mol |
IUPAC-Name |
5-methylidene-2-oxoimidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3/c1-2-3(4(8)9)7-5(10)6-2/h1H2,(H,6,10)(H,8,9) |
InChI-Schlüssel |
PSLCJNMCCWSWPP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(=NC(=O)N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.